molecular formula C111H149N27O28 B1602343 Edratide CAS No. 433922-67-9

Edratide

Cat. No. B1602343
M. Wt: 2309.5 g/mol
InChI Key: VXXZQHUWZSRPAM-CDJUQFLLSA-N
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Description

Edratide (hCDR1 or TV-4710) is a peptide based on the sequences of the complementarity determining region (CDR) 1 of a monoclonal anti-DNA antibody . It is being developed for the treatment of Systemic Lupus Erythematosus (SLE). Edratide ameliorates the SLE-related autoimmune process by specific upstream immunomodulation through the generation of regulatory T cells .


Molecular Structure Analysis

Edratide has a molecular formula of C111H149N27O28 . The stereochemistry is absolute with 17 defined stereocenters . The molecular weight is 2309.5349 .


Physical And Chemical Properties Analysis

Edratide has a molecular weight of 2309.574 and a molecular formula of C111H149N27O28 . Other specific physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Safety and Efficacy in Systemic Lupus Erythematosus

Edratide has been evaluated for its safety and efficacy in patients with systemic lupus erythematosus (SLE). A study by Urowitz, Isenberg, & Wallace (2015) focused on patients with SLE, assessing the impact of Edratide on disease activity and overall health. The study found that Edratide was safe and well-tolerated, although the primary endpoints based on SLE Disease Activity Index were not met. However, some secondary endpoints showed positive trends, indicating potential benefits of Edratide in specific subgroups of SLE patients.

Endocrine-Disrupting Chemicals Research

While not directly related to Edratide, research on endocrine-disrupting chemicals (EDCs) offers insight into the broader context of hormonal balance and disease. For instance, studies by Gore et al. (2015) and Diamanti-Kandarakis et al. (2009) have expanded our understanding of how EDCs, including pharmaceutical agents, can affect health and disease, particularly during development. These findings are significant for contextualizing the impact of substances like Edratide on endocrine functions.

Safety And Hazards

Edratide has been found to be safe and well-tolerated in clinical trials . In a phase II study, Edratide was administered subcutaneously weekly at doses of 0.5, 1.0, or 2.5 mg to patients with active systemic lupus erythematosus (SLE). The study found no safety signals .

Future Directions

The results of a phase II study showed that Edratide demonstrated efficacy in one and possibly more clinically meaningful endpoints . The favorable safety profile and encouraging clinically significant effects noted in some of the endpoints support the need for additional longer-term Edratide studies . These future studies should incorporate recent advances in the understanding and treatment of SLE, including steroid treatment algorithms, and using a composite primary endpoint which is likely to include BILAG .

properties

IUPAC Name

(4S)-4-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C111H149N27O28/c1-5-59(3)94(107(163)123-57-93(150)151)135-103(159)82(49-64-53-119-72-22-11-8-19-69(64)72)131-99(155)77(38-41-92(148)149)127-98(154)76(37-40-91(146)147)125-89(144)55-121-96(152)74(24-13-14-42-112)124-90(145)56-122-106(162)85-26-16-44-137(85)110(166)86-27-17-45-138(86)109(165)78(36-39-87(114)142)129-97(153)75(25-15-43-117-111(115)116)128-108(164)95(60(4)6-2)136-104(160)83(50-65-54-120-73-23-12-9-20-70(65)73)133-105(161)84(58-139)134-102(158)81(48-63-52-118-71-21-10-7-18-68(63)71)132-101(157)80(47-62-30-34-67(141)35-31-62)130-100(156)79(126-88(143)51-113)46-61-28-32-66(140)33-29-61/h7-12,18-23,28-35,52-54,59-60,74-86,94-95,118-120,139-141H,5-6,13-17,24-27,36-51,55-58,112-113H2,1-4H3,(H2,114,142)(H,121,152)(H,122,162)(H,123,163)(H,124,145)(H,125,144)(H,126,143)(H,127,154)(H,128,164)(H,129,153)(H,130,156)(H,131,155)(H,132,157)(H,133,161)(H,134,158)(H,135,159)(H,136,160)(H,146,147)(H,148,149)(H,150,151)(H4,115,116,117)/t59-,60-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXZQHUWZSRPAM-CDJUQFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C111H149N27O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195840
Record name Edratide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edratide

CAS RN

433922-67-9
Record name Edratide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433922679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edratide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edratide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDRATIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38PLP07BKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
233
Citations
MB Urowitz, DA Isenberg, DJ Wallace - Lupus science & medicine, 2015 - lupus.bmj.com
… Edratide was administered weekly as a subcutaneous injection prepared from freeze-dried (… containing Edratide acetate in doses corresponding to 0.5 mg, 1.0 mg or 2.5 mg of Edratide …
Number of citations: 58 lupus.bmj.com
ZM Sthoeger, A Sharabi, Y Molad, I Asher… - Journal of …, 2009 - Elsevier
Systemic lupus erythematosus (SLE) is an autoimmune disorder characterized by dysregulation of cytokines, apoptosis, and B- and T-cell functions. The tolerogenic peptide, hCDR1 (…
Number of citations: 74 www.sciencedirect.com
A Elmann, A Sharabi, M Dayan, H Zinger… - … : Official Journal of …, 2007 - Wiley Online Library
… The peptide used in this study was hCDR1 (Edratide), which is based on the CDR1 of the human … Edratide is currently being examined in a phase II clinical trial in SLE patients. …
KM Okoniewska, AE Kedzierska, J Okoniewski… - J. Physiol …, 2017 - jpp.krakow.pl
… activity of Edratide. So far, only one group of scientists points to the tolerogenic function of Edratide concerning the CD4+CD25+Foxp3+ proliferation. In our model Edratide’s mode of …
Number of citations: 6 www.jpp.krakow.pl
A Sharabi, H Azulai, ZM Sthoeger, E Mozes - Immunology, 2007 - Wiley Online Library
… The hCDR1 (Edratide) is a peptide that is based on the CDR1 of the human anti-DNA monoclonal … The hCDR1 (Edratide) is currently under clinical development for human SLE by Teva …
Number of citations: 39 onlinelibrary.wiley.com
H Bouali, G Gilkeson - Current rheumatology reports, 2005 - Springer
… Phase I trials were completed with edratide, though results are not published at this time. Phase II trials are now beginning to determine efficacy of this “anti-idiotype” approach to …
Number of citations: 2 link.springer.com
D Isenberg, C Gordon, J Merrill, M Urowitz - Lupus, 2008 - journals.sagepub.com
As rheumatologists, we are living in an exciting and a remarkable time. After several decades of introducing, in a very ad hoc fashion, general immunosuppressive drugs (eg …
Number of citations: 25 journals.sagepub.com
RW Hoffman - International Journal of Clinical Rheumatology, 2006 - search.proquest.com
… Furthermore, immunization with Edratide results in downregulation … Edratide in the treatment of lupus is now in progress. Taken together, the U1-70kD peptide and 16/6 peptide (Edratide…
Number of citations: 3 search.proquest.com
Z Amoura, J Haroche, JC Piette - La Revue de Medecine Interne, 2008 - europepmc.org
During the last decade, new biotherapies have been developed for the treatment of systemic autoimmune diseases, especially for systemic lupus erythematosus (SLE). These new …
Number of citations: 8 europepmc.org
L Arnaud, R van Vollenhoven, L Arnaud… - Advanced Handbook of …, 2018 - Springer
… Edratide is another immunoregulatory peptide. Originally … Edratide exhibits many immunoregulatory and … Recently, a clinical trial with edratide was published. The primary endpoint …
Number of citations: 0 link.springer.com

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